N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a thieno[3,4-c]pyrazole ring, a methoxyphenyl group, and a pyrrolidinone group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can have different orientations in space, leading to different possible stereoisomers .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidinone group could potentially undergo reactions at the carbonyl group, while the thieno[3,4-c]pyrazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and ether groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research efforts have led to the synthesis and characterization of novel compounds related to the pyrazole and pyrazolopyrimidine derivatives, aiming at exploring their chemical properties and potential biological activities. For instance, Hassan et al. (2014) detailed the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies are fundamental in the development of potential therapeutic agents, showcasing the importance of structural modification and characterization in medicinal chemistry.
Biological Activity Evaluation
A significant portion of the research on compounds similar to "N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" focuses on evaluating their biological activities. This includes assessments of cytotoxic, antimicrobial, and potential antianaphylactic properties. For example, Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives and explored their antimicrobial activities, revealing insights into the potential therapeutic applications of such compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Pharmacokinetic Improvement
Research by Tokuhara et al. (2018) on benzimidazole derivatives, including modifications to improve pharmacokinetic profiles while maintaining or enhancing biological activity, illustrates the ongoing efforts to develop more effective and bioavailable compounds (Tokuhara et al., 2018). These studies are crucial for identifying candidates with potential for further development into therapeutic agents.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-21(2,3)25-19(16-11-29-12-17(16)23-25)22-20(27)13-9-18(26)24(10-13)14-5-7-15(28-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBZYFQWMQEECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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